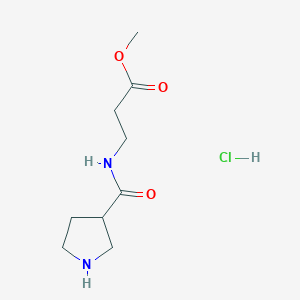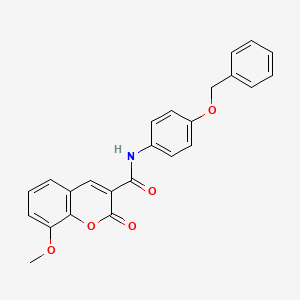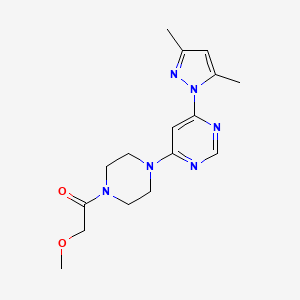![molecular formula C15H10ClF5N2O3S B2729722 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide CAS No. 2058812-09-0](/img/structure/B2729722.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide” is also known as Fluopyram .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The empirical formula of Fluopyram is C16H11ClF6N2O . The molecular weight is 396.71 .Chemical Reactions Analysis
The mechanism of trifluoromethylation by photoredox catalysis has been studied . This mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Physical and Chemical Properties Analysis
Fluopyram has unique physicochemical properties due to the presence of the trifluoromethyl group and the pyridine moiety . These properties contribute to its biological activities .Applications De Recherche Scientifique
Novel Insecticides
Research on related compounds indicates their potent insecticidal activity, especially against lepidopterous pests. The unique structure of these compounds, featuring various substituents such as a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to their strong insecticidal properties. This suggests that our compound of interest could potentially serve as an effective agent in controlling lepidopterous insects, offering a novel mode of action distinct from commercial insecticides and showing safety for non-target organisms. This positions it as a suitable candidate for integrated pest management programs (Tohnishi et al., 2005).
Advanced Polymer Research
The chemical structure of this compound, with its pyridine and sulfone moieties, makes it interesting for the synthesis of novel polymers. Research indicates that related diamines containing these groups have been used to create fluorinated polyamides with high glass transition temperatures and excellent solubility in organic solvents. These polymers exhibit low dielectric constants and high transparency, making them suitable for applications in electronics and as materials with specific optical properties (Liu et al., 2013).
Herbicidal Applications
Compounds with similar structural features have been developed as intermediates for herbicidal sulfonylureas. These new fluoromethyl-triazines and pyrimidines show selective herbicidal activity in crops like wheat and cotton, due to their ability to metabolize into sulfone metabolites or combine with lipophilic difluoromethyl-benzenesulfonamide moieties. This suggests potential agricultural applications of our compound in developing selective herbicides with specific crop compatibility (Hamprecht et al., 1999).
Chemical Synthesis and Organic Chemistry
This compound's structure is conducive to serving as a precursor in the synthesis of prolines and pyrrolidines with fluorinated one-carbon units. Such chemical syntheses are valuable in creating compounds with potential medicinal properties or as building blocks in organic synthesis. The ability to undergo transformations leading to optically active prolines indicates its utility in synthesizing compounds with specific chiral centers, which is crucial in the development of pharmaceuticals and complex organic molecules (Nadano et al., 2006).
Environmental and Industrial Applications
Considering the environmental persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS), research on compounds like N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide could provide insights into the degradation, transformation, and remediation of these substances. Studies on related fluorinated compounds have led to advancements in understanding their environmental behavior, degradation pathways, and potential impacts, which is critical for developing strategies to mitigate pollution and ensure environmental safety (Ruan et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF5N2O3S/c16-9-6-8(15(19,20)21)7-23-14(9)27(25,26)5-4-22-13(24)12-10(17)2-1-3-11(12)18/h1-3,6-7H,4-5H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBNYUFLYWNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCS(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2729646.png)
![6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2729648.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethanol](/img/structure/B2729649.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid](/img/structure/B2729650.png)
![Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2729652.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2729654.png)
![1-(cyclopropylmethyl)-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2729656.png)
![2-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2729657.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2729659.png)

